molecular formula C16H22FNO4S B2884674 tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate CAS No. 1353973-85-9

tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2884674
CAS No.: 1353973-85-9
M. Wt: 343.41
InChI Key: DVBNRUHJUGTXEZ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22FNO4S and its molecular weight is 343.41. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is known that the presence of the fluorophenyl group and the sulfonyl group could potentially interact with various biological targets . The fluorophenyl group is a common motif in many bioactive compounds and is known to interact with a variety of proteins and enzymes . The sulfonyl group is a strong electron-withdrawing group and can form hydrogen bonds, which could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds containing fluorophenyl and sulfonyl groups have been found to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The presence of the tert-butyl ester group could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution in the body . The fluorophenyl group could potentially enhance the metabolic stability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data. Based on the presence of the fluorophenyl and sulfonyl groups, it can be hypothesized that the compound could potentially exhibit a variety of biological activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the stability of the compound could be affected by the pH of the environment, as certain functional groups in the compound could undergo ionization at different pH levels . The temperature could influence the compound’s solubility and therefore its bioavailability .

Properties

IUPAC Name

tert-butyl 2-[(4-fluorophenyl)sulfonylmethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-10-4-5-13(18)11-23(20,21)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBNRUHJUGTXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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